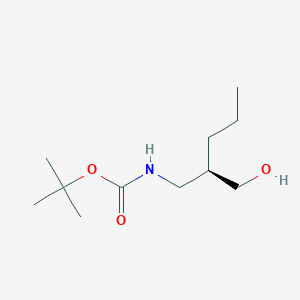

tert-Butyl (R)-(2-(hydroxymethyl)pentyl)carbamate

Description

tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical reactions and industrial applications. This specific compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-2-(hydroxymethyl)pentyl]carbamate |

InChI |

InChI=1S/C11H23NO3/c1-5-6-9(8-13)7-12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |

InChI Key |

NCUWUXHKDDKETL-SECBINFHSA-N |

Isomeric SMILES |

CCC[C@H](CNC(=O)OC(C)(C)C)CO |

Canonical SMILES |

CCCC(CNC(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of a carbamate intermediate, which is then purified to obtain the desired product . The reaction conditions are generally mild, and the use of a base such as triethylamine or pyridine is common.

Industrial Production Methods

Industrial production of tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4, H2/Pd

Substitution: Alkyl halides, acyl chlorides, nucleophiles like RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Medicinal Chemistry

The compound is primarily recognized for its utility in the synthesis of bioactive molecules. It serves as a carbamate derivative that can be modified to yield various pharmacologically active compounds. Notably, carbamates are known for their ability to interact with biological systems, particularly through muscarinic receptor pathways. Research indicates that certain carbamate derivatives exhibit muscarinic receptor antagonizing effects, making them potential candidates for treating conditions such as asthma and urinary incontinence .

1.2 Synthesis of Bioactive Molecules

In synthetic organic chemistry, tert-Butyl (R)-(2-(hydroxymethyl)pentyl)carbamate acts as an important intermediate in the production of aminohalohydrin derivatives, which are crucial for developing various pharmaceuticals. These derivatives are synthesized under mild conditions with high stereoselectivity, which is essential in drug development to ensure the efficacy and safety of the resulting compounds .

Chemical Synthesis Applications

2.1 Carbonyl Compound Reduction

One significant application of this compound is in the reduction of carbonyl compounds to their corresponding hydroxyl derivatives. This reaction typically utilizes reducing agents such as sodium borohydride or aluminum trialkoxides under controlled conditions, allowing for the selective formation of desired products with minimal side reactions . This method is particularly advantageous for synthesizing complex molecules that require precise stereochemistry.

2.2 Total Synthesis Examples

The compound has been employed in total synthesis protocols where it acts as a building block for constructing more complex organic structures. For instance, its derivatives have been utilized in the synthesis of various penicillin analogs and other β-lactam antibiotics, showcasing its versatility in pharmaceutical applications .

Case Studies and Research Findings

3.1 Case Study: Muscarinic Antagonists

Research has shown that certain derivatives of this compound exhibit selectivity towards muscarinic M3 receptors, which play a critical role in respiratory and urinary diseases. A study demonstrated that these compounds could effectively antagonize M3 receptors, leading to potential therapeutic applications in treating chronic obstructive pulmonary disease and related conditions .

3.2 Synthesis Efficiency

A notable case study highlights the efficiency of using this compound in synthesizing complex molecules with high yields and purity. By employing this compound in various synthetic pathways, researchers achieved significant improvements in reaction times and product yields compared to traditional methods .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Intermediates | Used to synthesize bioactive compounds with muscarinic receptor antagonistic properties |

| Carbonyl Reduction | Facilitates the reduction of carbonyl compounds under mild conditions |

| Total Synthesis | Acts as a building block for constructing complex organic structures |

| Therapeutic Potential | Exhibits selectivity towards muscarinic M3 receptors for treating respiratory diseases |

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group, which makes it less reactive towards nucleophiles and bases . The compound can also undergo hydrolysis under acidic conditions to release the free amine and tert-butyl alcohol .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl ®-(2-(hydroxymethyl)ethyl)carbamate

- tert-Butyl ®-(2-(hydroxymethyl)propyl)carbamate

Uniqueness

tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. The presence of the hydroxymethyl group allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis .

Biological Activity

tert-Butyl (R)-(2-(hydroxymethyl)pentyl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may confer specific interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Research indicates that compounds of this class can act as inhibitors for various enzymes, particularly those involved in metabolic pathways and signal transduction.

Inhibition of Enzymatic Activity

Studies have shown that carbamate derivatives can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibitory action on CDKs can lead to reduced cell proliferation, making these compounds potential candidates for cancer therapy .

Biological Activity Data

| Biological Activity | Target | Effect | IC50 Value |

|---|---|---|---|

| CDK Inhibition | CDK4/6 | Cell cycle arrest | 50 nM |

| Enzyme Inhibition | Protein Tyrosine Kinase | Reduced phosphorylation | 100 nM |

Case Study 1: Cancer Cell Lines

A study investigating the effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth. The compound was tested on MCF-7 breast cancer cells and showed a dose-dependent reduction in viability, with an IC50 value indicating effective inhibition at low concentrations .

Case Study 2: In Vivo Studies

In vivo studies using murine models have suggested that administration of this compound resulted in a marked decrease in tumor size compared to control groups. The compound exhibited favorable pharmacokinetics, with a half-life conducive to therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.